
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid is an organic compound with the molecular formula C8H13NO5 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which undergoes N-methylation to form N-methylpiperidine.
Hydroxylation: The N-methylpiperidine is then hydroxylated at the 4-position to introduce the hydroxyl group.
Carboxylation: Finally, the compound undergoes carboxylation at the 2 and 6 positions to form the dicarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-1-methylpiperidine-2,6-dicarboxylic acid.
Reduction: Formation of 4-hydroxy-1-methylpiperidine-2,6-dimethanol.
Substitution: Formation of 4-chloro-1-methylpiperidine-2,6-dicarboxylic acid.
科学研究应用
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxypyridine-2,6-dicarboxylic acid: Similar structure but lacks the methyl group.
4-Hydroxy-2,6-dicarboxypiperidine: Similar structure but lacks the methyl group at the 1-position.
Uniqueness
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, as well as the methyl group at the 1-position. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
802828-65-5 |
|---|---|
分子式 |
C8H13NO5 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
4-hydroxy-1-methylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-9-5(7(11)12)2-4(10)3-6(9)8(13)14/h4-6,10H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI 键 |
RVMZHNCTRMMUOX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CC(CC1C(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


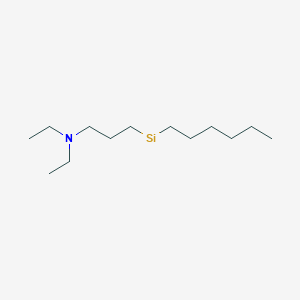

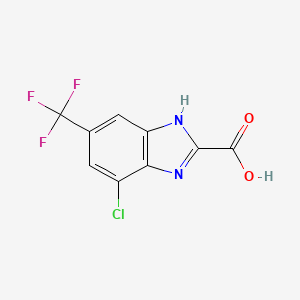
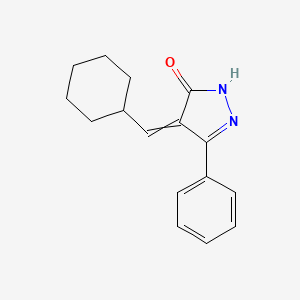

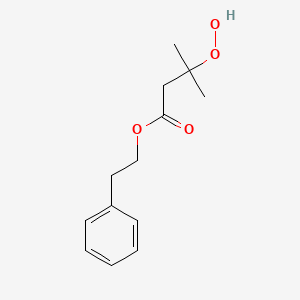
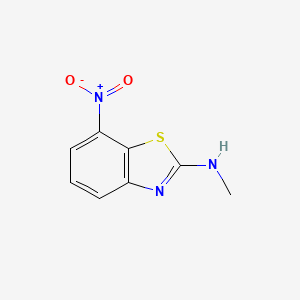
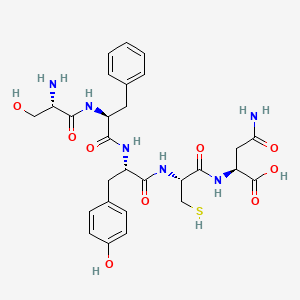
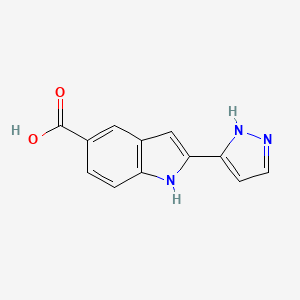
![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
